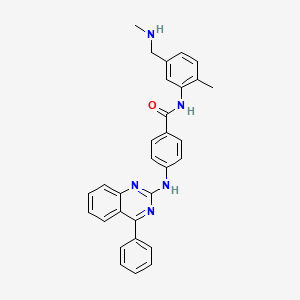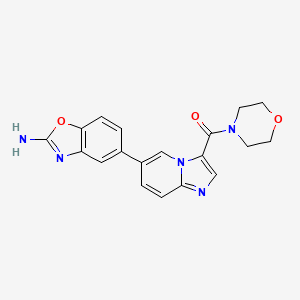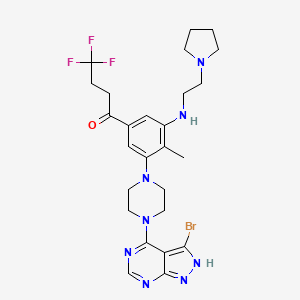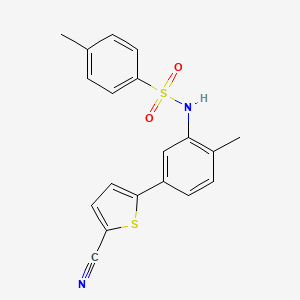
BMS-833923
Vue d'ensemble
Description
BMS-833923 est un composé organique synthétique qui agit comme un inhibiteur puissant de la voie de signalisation Hedgehog. Cette voie est essentielle au développement embryonnaire et au maintien des tissus chez les adultes. This compound cible spécifiquement le récepteur Smoothened, un élément clé de cette voie, et s'est révélé prometteur dans le traitement de divers cancers, notamment la leucémie aiguë myéloïde et le médulloblastome .
Applications De Recherche Scientifique
BMS-833923 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.
Medicine: Clinically, this compound is being investigated for its potential to treat various cancers, including acute myeloid leukemia, chronic myeloid leukemia, and medulloblastoma. .
Analyse Biochimique
Biochemical Properties
BMS-833923 interacts with the protein Smoothened (SMO), a key component of the Hedgehog signaling pathway . By blocking the binding of cyclopamine (a naturally occurring SMO inhibitor) to SMO, this compound inhibits the Hedgehog signaling pathway . This interaction with SMO is crucial for its biochemical activity .
Cellular Effects
This compound has been shown to inhibit Gli1 and PTCH1 expression in cell lines . These proteins are components of the Hedgehog signaling pathway, and their inhibition leads to reduced cell proliferation and induced apoptosis . Therefore, this compound can significantly influence cell function by altering cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Smoothened protein, thereby blocking the Hedgehog signaling pathway . This leads to the inhibition of downstream proteins such as Gli1 and PTCH1, resulting in reduced cell proliferation and induced apoptosis .
Dosage Effects in Animal Models
In a Phase I study, this compound was administered in escalating dose cohorts as monotherapy or in combination with other drugs in subjects with relapsed or refractory Multiple Myeloma . The trial aimed to identify a maximum tolerated dose and evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics
Metabolic Pathways
Given its role as a Smoothened antagonist, it is likely to be involved in the metabolism of the Hedgehog signaling pathway .
Transport and Distribution
Given its role as a Smoothened antagonist, it is likely to be distributed wherever the Hedgehog signaling pathway is active .
Subcellular Localization
Given its role as a Smoothened antagonist, it is likely to be localized wherever the Smoothened protein is present .
Méthodes De Préparation
BMS-833923 est synthétisé par une série de réactions chimiques impliquant le couplage de composés aromatiques et hétérocycliques spécifiquesLes conditions de réaction nécessitent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
BMS-833923 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la structure du benzamide.
Réduction : Cette réaction peut être utilisée pour modifier la partie quinazoline.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques dans la molécule.
Principaux produits : Les principaux produits formés à partir de ces réactions sont des versions modifiées de this compound avec des groupes fonctionnels modifiés, ce qui peut avoir un impact sur son activité biologique
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier la voie de signalisation Hedgehog et son rôle dans divers processus biologiques.
Médecine : Cliniquement, this compound est en cours d'investigation pour son potentiel à traiter divers cancers, notamment la leucémie aiguë myéloïde, la leucémie myéloïde chronique et le médulloblastome. .
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur Smoothened, une protéine de type récepteur couplé aux protéines G qui régule la voie de signalisation Hedgehog. En inhibant ce récepteur, this compound empêche l'activation des effecteurs en aval tels que GLI1 et PTCH1, qui sont impliqués dans la prolifération, la différenciation et la survie cellulaires. Cette inhibition perturbe la voie de signalisation, entraînant une diminution de la croissance tumorale et une sensibilité accrue à la chimiothérapie .
Mécanisme D'action
BMS-833923 exerts its effects by binding to the Smoothened receptor, a G-protein-coupled receptor-like protein that regulates the Hedgehog signaling pathway. By inhibiting this receptor, this compound prevents the activation of downstream effectors such as GLI1 and PTCH1, which are involved in cell proliferation, differentiation, and survival. This inhibition disrupts the signaling pathway, leading to reduced tumor growth and increased sensitivity to chemotherapy .
Comparaison Avec Des Composés Similaires
BMS-833923 est unique parmi les inhibiteurs de la voie Hedgehog en raison de sa grande spécificité et de sa puissance. Les composés similaires comprennent :
Vismodegib : Un autre inhibiteur de Smoothened utilisé dans le traitement du carcinome basocellulaire.
Sonidegib : Un inhibiteur de Smoothened avec des applications dans le traitement du carcinome basocellulaire avancé.
Glasdegib : Utilisé en association avec la cytarabine à faible dose pour le traitement de la leucémie aiguë myéloïde nouvellement diagnostiquée chez les patients adultes. This compound se distingue par son éventail plus large d'applications dans les tumeurs malignes hématologiques et non hématologiques
Propriétés
IUPAC Name |
N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O/c1-20-12-13-21(19-31-2)18-27(20)33-29(36)23-14-16-24(17-15-23)32-30-34-26-11-7-6-10-25(26)28(35-30)22-8-4-3-5-9-22/h3-18,31H,19H2,1-2H3,(H,33,36)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRGBHZCJLIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059734-66-5 | |
| Record name | BMS-833923 free base anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059734665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-833923 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-833923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41J7ZJ239R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)





![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)


![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

